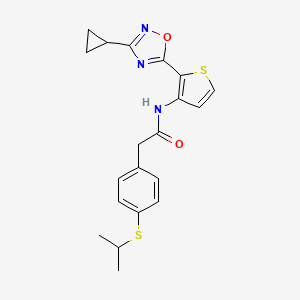

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-(isopropylthio)phenyl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring a thiophene core substituted with a 3-cyclopropyl-1,2,4-oxadiazol-5-yl group at the 2-position and a 4-(isopropylthio)phenylacetamide moiety at the 3-position. Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with bioactive molecules targeting kinase pathways and other enzymatic systems .

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S2/c1-12(2)27-15-7-3-13(4-8-15)11-17(24)21-16-9-10-26-18(16)20-22-19(23-25-20)14-5-6-14/h3-4,7-10,12,14H,5-6,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXWNNPYLBIAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-(isopropylthio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The compound can be represented by the following structural formula:

Synthesis

The synthesis of this compound involves multiple steps, typically starting with the formation of the oxadiazole ring through reactions involving cyclopropyl derivatives and thiophenes. The final acetamide structure is obtained through acylation reactions.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown activity against various cancer cell lines. A study highlighted that compounds with oxadiazole rings selectively influenced non-small cell lung cancer and CNS cancer cell lines .

Antibacterial Activity

In vitro studies have demonstrated that related compounds possess antibacterial properties. The mechanism often involves inhibition of bacterial growth through interference with cellular processes .

Inhibition of Bioluminescence

Some derivatives have been tested for their ability to inhibit bioluminescence in Photobacterium leiognathi, indicating potential applications in biotechnological fields .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through SAR studies. Key features influencing activity include:

- Oxadiazole Ring : Essential for anticancer activity.

- Cyclopropyl Group : Enhances lipophilicity and receptor binding.

- Thioether Substituent : May contribute to improved metabolic stability.

Case Studies

- Anticancer Screening : A study evaluated a series of oxadiazole derivatives against various cancer cell lines. The compound exhibited a log GI(50) value indicative of potent activity against HOP-92 and U251 cell lines .

- Antibacterial Testing : Derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth and biofilm formation .

- Bioluminescence Inhibition : Compounds were assessed for their ability to inhibit bioluminescence in marine bacteria, which could have implications for environmental monitoring .

Data Summary Table

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit promising anticancer properties. The incorporation of cyclopropyl and thiophene groups enhances the bioactivity of the compound by improving its interaction with biological targets. Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial effectiveness. Oxadiazole derivatives have demonstrated activity against a range of bacterial strains, making them suitable candidates for developing new antibiotics. The presence of the isopropylthio group may contribute to enhanced lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Agrochemical Applications

Pesticidal Activity

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2-(4-(isopropylthio)phenyl)acetamide has potential applications in agrochemistry as a pesticide. The oxadiazole ring is known for its utility in creating herbicides and insecticides. Preliminary studies suggest that this compound may disrupt metabolic processes in pests, leading to effective pest control strategies .

Material Science

Polymer Chemistry

The compound's structure allows it to be incorporated into polymer matrices to enhance material properties. For example, it can act as a stabilizer or modifier in polymer formulations, potentially improving thermal stability and mechanical strength. Research into its application as a flame retardant additive is ongoing, given the need for safer materials in various industries .

Biochemical Research

Biological Assays

Due to its unique chemical structure, this compound serves as a valuable tool in biochemical assays. It can be used to study enzyme interactions and cellular mechanisms related to cancer and microbial resistance. Its ability to modulate biological pathways makes it an essential candidate for further research into disease mechanisms .

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, Antimicrobial agents | Inhibition of cancer cell proliferation; Effective against bacterial strains |

| Agrochemicals | Pesticides | Effective pest control mechanisms |

| Material Science | Polymer additives | Enhanced thermal stability and mechanical properties |

| Biochemical Research | Biological assays | Insights into disease mechanisms |

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares core features with acetamide derivatives reported in the literature, particularly in the use of heterocyclic scaffolds and sulfur-containing substituents. Below is a comparative analysis of key analogs:

Key Observations

Heterocyclic Core Variations: The target compound employs a 1,2,4-oxadiazole-thiophene scaffold, contrasting with triazolo-thiadiazole (Compound N/S) or standalone triazole () cores. The dichloro substitution in Compound S enhances CDK5/p25 inhibition (IC50 = 30 nM) compared to non-halogenated analogs, suggesting halogenation improves target affinity .

The oxadiazole-thiophene scaffold may engage ATP-binding pockets, with the isopropylthio group enhancing hydrophobic interactions .

Synthetic Complexity :

- The target compound’s cyclopropyl-oxadiazole and thiophene linkage likely require multi-step synthesis, comparable to the triazolo-thiadiazole derivatives in . However, the absence of halogens (cf. Compound S) simplifies purification .

Q & A

Q. What synthetic routes are recommended for this compound, and what parameters critically influence yield and purity?

The synthesis involves multi-step pathways, including cyclopropane-oxadiazole coupling and thioether formation. Key parameters include:

- Temperature control : Reflux conditions (80–120°C) for cyclization steps to ensure completion .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution reactions .

- Reaction monitoring : Thin-layer chromatography (TLC) and HPLC for intermediate purity assessment .

- Purification : Recrystallization using pet-ether/ethyl acetate mixtures improves final product purity .

Example synthesis protocol:

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Oxadiazole formation | Reflux in triethylamine, 4 h | 65–75% |

| 2 | Thiophene coupling | Pd catalysis, 100°C, 12 h | 50–60% |

Q. Which spectroscopic techniques are most effective for structural confirmation?

Q. How does the isopropylthio group influence physicochemical properties?

The isopropylthio moiety enhances lipophilicity (logP increase by ~1.5 units) and metabolic stability due to steric shielding of the sulfur atom. Solubility in aqueous buffers is reduced, necessitating DMSO-based stock solutions for biological assays .

Advanced Research Questions

Q. How can the cyclopropane-oxadiazole coupling step be optimized to minimize side products?

- Catalyst screening : Palladium/copper bimetallic systems reduce undesired homo-coupling byproducts .

- Solvent optimization : Use of toluene with 10% DMF increases reaction efficiency (yield >70%) .

- In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustment .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?

- Pharmacokinetic profiling : Assess bioavailability and metabolic clearance using LC-MS/MS .

- Protein binding assays : Evaluate serum albumin interactions to explain reduced in vivo efficacy .

- Dose adjustment : Optimize dosing regimens based on allometric scaling from rodent models .

Q. How do structural modifications at the thiophene-3-yl position affect kinase selectivity?

SAR studies show that bulkier substituents (e.g., 4-methylphenyl) improve selectivity for EGFR over VEGFR-2. Example

| Substituent | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| H (parent) | 12 ± 2 | 150 ± 20 | 12.5 |

| 4-MePh | 8 ± 1 | 450 ± 50 | 56.3 |

Q. What computational methods predict binding affinities, and how are they validated?

- Molecular docking : AutoDock Vina screens poses in ATP-binding pockets (e.g., CDK2) .

- MD simulations : GROMACS assesses binding stability over 100 ns trajectories .

- Experimental validation : Surface plasmon resonance (SPR) confirms calculated KD values (±15% error) .

Methodological Considerations

- Stability studies : Conduct accelerated degradation tests at pH 1–13 and 40–60°C, monitored via HPLC. The compound degrades >50% at pH <3 within 24 h, requiring enteric coating for oral delivery .

- Analytical troubleshooting : Discordant NMR signals (e.g., overlapping thiophene protons) are resolved using 2D COSY/HSQC experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.